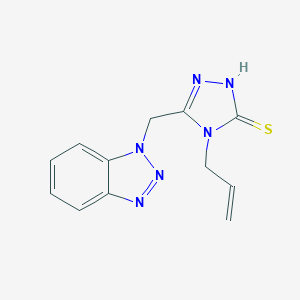
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide, also known as DMTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. DMTT is a triazine-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide exerts its antitumor activity by inhibiting the activity of enzymes involved in DNA synthesis and repair. In agriculture, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide has been shown to promote plant growth by increasing the activity of enzymes involved in plant growth and development.
Biochemical and Physiological Effects:
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide has been shown to increase the activity of enzymes involved in plant growth and development, leading to increased crop yield. However, the physiological effects of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide on humans and animals are not fully understood, and further studies are needed to determine its safety and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. In agriculture, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide has been shown to promote plant growth and increase crop yield. However, one of the limitations of using 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide in lab experiments is its potential toxicity to humans and animals, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide. In medicine, further studies are needed to determine the safety and efficacy of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide as a potential cancer treatment. In agriculture, further studies are needed to determine the optimal conditions for using 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide as a plant growth regulator. In environmental science, further studies are needed to determine the effectiveness of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide in removing heavy metals from contaminated soil and water. Additionally, further studies are needed to determine the safety and toxicity of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide to humans and animals, and to develop methods for its safe handling and disposal.
Conclusion:
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide is a triazine-based compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide has been shown to have antitumor activity, promote plant growth, and remove heavy metals from contaminated soil and water. However, further studies are needed to determine its safety and toxicity, and to develop methods for its safe handling and disposal.
Synthesemethoden
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide can be synthesized using various methods such as the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol with 4-methoxyphenylhydrazine in the presence of a base. Another method involves the reaction of 5,6-diphenyl-1,2,4-triazin-3-amine with thiosemicarbazide in the presence of a base. The synthesis of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide has been shown to have antitumor activity, making it a potential candidate for cancer treatment. In agriculture, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide has been studied for its ability to act as a plant growth regulator, promoting plant growth and increasing crop yield. In environmental science, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide has been studied for its ability to remove heavy metals from contaminated soil and water.
Eigenschaften
Molekularformel |
C23H20N6OS |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
1-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C23H20N6OS/c1-30-19-14-12-18(13-15-19)24-23(31)29-28-22-25-20(16-8-4-2-5-9-16)21(26-27-22)17-10-6-3-7-11-17/h2-15H,1H3,(H2,24,29,31)(H,25,27,28) |
InChI-Schlüssel |
ZJJJWMQMKJRPED-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=S)NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=S)NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292577.png)
![ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292578.png)
![ethyl [({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292579.png)
![ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292580.png)
![Ethyl (4-chloro{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}anilino)acetate](/img/structure/B292581.png)
![2-({2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292590.png)
![2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B292591.png)
![2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292592.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)
![Ethyl {[2-[(2-ethoxy-2-oxoethyl)sulfanyl]-7-(4-methyl-1-piperazinyl)pyrimido[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B292594.png)



![4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292605.png)